molecular formula C15H22ClNO2 B2739546 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1396793-88-6

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No. B2739546
CAS RN: 1396793-88-6
M. Wt: 283.8
InChI Key: MWJDVGOJMJXYAF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity among athletes and bodybuilders due to its ability to enhance physical performance.

Scientific Research Applications

Biological Effects of Acetamides

Research has extensively explored the biological effects of acetamides and their derivatives, focusing on their toxicological profiles, environmental impact, and potential for therapeutic applications. Acetamides have been found to exhibit varying biological responses, influenced by their chemical structure and exposure levels. Studies suggest that the molecular configurations of acetamides, including chlorophenyl acetamides, could have significant implications for their biological activity and toxicity, underscoring the need for detailed investigation into their mechanisms of action and potential uses in medicine and industry (Kennedy, 2001).

Environmental Fate and Behavior of Chlorophenols

Chlorophenols, including derivatives with chlorophenyl groups, are widely used in various industrial applications but raise concerns due to their persistence and toxicity in the environment. Research into the occurrence, fate, and behavior of chlorophenols in aquatic environments has revealed their widespread presence and the challenges they pose to water quality and ecosystem health. These studies highlight the need for effective management and remediation strategies to mitigate the environmental impact of chlorophenol compounds (Haman et al., 2015).

Toxicity and Biodegradation of Chlorophenols

The toxic effects of chlorophenols and their mechanisms of action have been a focus of research due to their environmental prevalence and potential health risks. Studies on the toxicity of chlorophenols in fish provide insights into the molecular and cellular mechanisms underlying their adverse effects, including oxidative stress, immune system disruption, endocrine dysfunction, and genotoxicity. These findings underscore the importance of understanding the toxicological profiles of chlorophenols and related compounds to assess their risks and develop effective countermeasures (Ge et al., 2017).

Microbial Degradation of Chlorophenols

The microbial degradation of chlorophenols represents a crucial area of research for environmental remediation and pollution control. Studies on the biodegradation pathways and microbial communities capable of decomposing chlorophenol compounds offer promising approaches for reducing their environmental impact. Understanding the metabolic processes involved in the microbial breakdown of chlorophenols can inform the development of bioremediation strategies to address pollution from these and related chemical compounds (Magnoli et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJDVGOJMJXYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

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